

# Application Notes and Protocols for the Gravimetric Analysis of Nickel using Dimethylglyoxime

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Compound of Interest		
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#### Introduction

Gravimetric analysis is a highly accurate and precise quantitative method for determining the amount of an analyte based on the mass of a solid precipitate. The gravimetric determination of nickel using dimethylglyoxime (DMG) is a classic analytical procedure that relies on the selective precipitation of nickel as a vibrant red nickel(II) dimethylglyoximate complex, Ni(C<sub>4</sub>H<sub>7</sub>N<sub>2</sub>O<sub>2</sub>)<sub>2</sub>, from a slightly alkaline solution.[1][2][3] This method is widely used for the quantitative analysis of nickel in various samples, including steel and other alloys.[4] The reaction is highly specific in a controlled pH range, and the resulting precipitate is stable, easily filtered, and has a well-defined composition, making it ideal for gravimetric analysis.[1][4]

The formation of the nickel dimethylglyoximate precipitate occurs in a buffered solution, typically using ammonia or citrate, to maintain a pH between 5 and 9.[1][5][6] In this pH range, the formation of the red chelate is quantitative.[1][6] The bulky nature of the precipitate allows for easy handling and minimal loss during filtration and washing.[1][6]

#### Principle of the Method

The fundamental principle of this analysis is the selective precipitation of nickel(II) ions with an alcoholic solution of dimethylglyoxime. The chemical reaction is as follows:

 $Ni^{2+} + 2 C_4H_8N_2O_2 \rightarrow Ni(C_4H_7N_2O_2)_2$  (s) + 2 H<sup>+</sup>



This reaction is carried out in an ammoniacal solution to neutralize the liberated protons and shift the equilibrium towards the formation of the precipitate.[1] To prevent the interference of other metal ions, such as iron(III), which can precipitate as hydroxides in the alkaline solution, a masking agent like tartaric acid or citric acid is added.[4][6] These agents form soluble complexes with potential interferents, keeping them in the solution.[4][6]

## **Experimental Protocols**

- 1. Reagent Preparation
- 1% (w/v) Dimethylglyoxime Solution: Dissolve 1 g of dimethylglyoxime in 100 mL of 95% ethanol.[4]
- 6 M Ammonia Solution: Carefully add 100 mL of concentrated ammonia to 100 mL of deionized water in a beaker.
- 1 M Hydrochloric Acid: Prepare by diluting concentrated HCl.
- 15% (w/v) Tartaric Acid Solution: Dissolve 15 g of tartaric acid in approximately 60 mL of deionized water and then dilute to a final volume of 100 mL.[4]
- 0.1 M Silver Nitrate Solution: For testing the completeness of chloride removal.
- 2. Sample Preparation (for a Nickel-Containing Solid Sample)
- Accurately weigh approximately 0.1 g of the hydrated nickel(II) chloride salt or other nickelcontaining sample into a 250 mL beaker.[2]
- Add 10 mL of deionized water and 5 mL of 1 M hydrochloric acid to dissolve the sample.
- Gently heat the solution to ensure complete dissolution.
- If the sample is a steel alloy, it needs to be dissolved in a mixture of nitric acid and hydrochloric acid to ensure all metals are in their ionic forms.[4][7]
- 3. Precipitation of Nickel Dimethylglyoximate
- Dilute the sample solution to approximately 150 mL with deionized water.

## Methodological & Application





- Add 20 mL of the 15% tartaric acid solution to the beaker. This step is crucial to complex with any interfering ions like Fe<sup>3+</sup>.[4]
- Heat the solution to 60-80°C on a hot plate. Do not boil.[5]
- Slowly add 20-25 mL of the 1% alcoholic dimethylglyoxime solution while stirring continuously.[4]
- Immediately following the addition of DMG, add 6 M ammonia solution dropwise while stirring until the solution is slightly ammoniacal. A red precipitate of nickel dimethylglyoximate will form.[1][4][5] The presence of excess ammonia can be confirmed by its faint smell over the solution.[5]
- Digest the precipitate by keeping the beaker on a water bath for 20-30 minutes.[4] This process encourages the formation of larger, more easily filterable particles.
- Allow the beaker to cool to room temperature for about an hour.[4]
- 4. Filtration and Washing of the Precipitate
- Prepare a sintered glass crucible of medium porosity by cleaning it thoroughly, drying it in an oven at 110-120°C for at least one hour, cooling it in a desiccator, and weighing it accurately.
   [2][5] Repeat the heating, cooling, and weighing process until a constant mass is achieved (successive weighings agree within ± 0.0004 g).[5]
- Filter the cooled solution containing the precipitate through the pre-weighed sintered glass crucible using suction filtration.
- Wash the precipitate in the crucible with several small portions of cold deionized water.[4] To
  ensure complete removal of impurities like chloride ions, a test can be performed on the
  filtrate. Acidify a few drops of the filtrate with dilute nitric acid and add a drop of 0.1 M silver
  nitrate solution. The absence of a white precipitate (AgCl) indicates that the washing is
  complete.[4]
- 5. Drying and Weighing the Precipitate



- Place the crucible containing the precipitate in an oven at 110-120°C for at least one to two hours to dry completely.[4][5]
- After drying, transfer the crucible to a desiccator to cool to room temperature.
- Once cooled, weigh the crucible with the dried precipitate accurately.
- Repeat the drying, cooling, and weighing steps until a constant mass is obtained.
- 6. Calculation of Nickel Content

The percentage of nickel in the original sample can be calculated using the following formula:

% Nickel =  $[(Mass of Ni(DMG)_2 precipitate) \times (Gravimetric Factor)] / (Initial Mass of Sample) \times 100$ 

The gravimetric factor is the ratio of the molar mass of nickel to the molar mass of the nickel dimethylglyoximate precipitate.

- Molar Mass of Nickel (Ni): 58.69 g/mol
- Molar Mass of Nickel Dimethylglyoximate (Ni(C<sub>4</sub>H<sub>7</sub>N<sub>2</sub>O<sub>2</sub>)<sub>2</sub>): 288.91 g/mol
- Gravimetric Factor = 58.69 / 288.91 = 0.2032[7]

### **Data Presentation**

The following table summarizes representative quantitative data that could be obtained from this experiment.

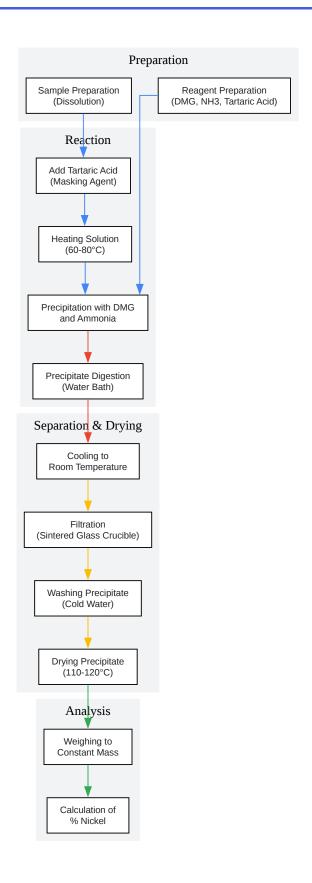


Sample ID	Initial Mass of Sample (g)	Mass of Empty Crucible (g)	Mass of Crucible + Precipitate (g)	Mass of Ni(DMG) <sub>2</sub> Precipitate (g)	Percentage of Nickel (%)
Sample 1	0.1025	25.1432	25.6467	0.5035	99.89
Sample 2	0.1050	24.8765	25.3920	0.5155	100.08
Sample 3	0.1018	25.3211	25.8221	0.5010	100.01

## **Experimental Workflow Diagram**

The following diagram illustrates the logical workflow of the gravimetric analysis of nickel with dimethylglyoxime.





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Caption: Workflow for the gravimetric determination of nickel.



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